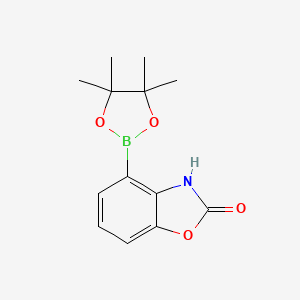

4-(pyrimidin-2-ylsulfanyl)butan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(pyrimidin-2-ylsulfanyl)butan-1-amine” is a chemical compound. It is a subclass of chemical compounds and has a mass of 235.3291 dalton . Its chemical formula is C₁₂H₂₁N₅ .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the canonical SMILES stringC1CN (CCN1CCCCN)C2=NC=CC=N2 .

Wissenschaftliche Forschungsanwendungen

4-(pyrimidin-2-ylsulfanyl)butan-1-amine has a variety of applications in scientific research. It has been used as an intermediate in the synthesis of various compounds, such as 4-thiouracil and 4-thiothymine. It has also been used as a substrate in the synthesis of novel antibiotics, such as 4-aminopyrimidine. Additionally, this compound has been used in the synthesis of other compounds, such as 4-hydroxy-3-methylbutan-2-one, which is used in the synthesis of the anti-cancer drug, doxorubicin.

Wirkmechanismus

Target of Action

The primary target of 4-(pyrimidin-2-ylsulfanyl)butan-1-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound acts as an inhibitor of PLK4 . It binds to the active site of the enzyme, preventing it from catalyzing the phosphorylation of its substrates. This inhibitory activity disrupts the normal function of PLK4, leading to changes in cellular processes such as centriole duplication .

Biochemical Pathways

The inhibition of PLK4 affects the centriole duplication pathway . Centrioles are crucial components of the cell’s cytoskeleton and play a key role in cell division. By inhibiting PLK4, the compound disrupts centriole duplication, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Pharmacokinetics

Similar compounds have shown good plasma stability and liver microsomal stability . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which could impact its bioavailability and efficacy as a drug .

Result of Action

The inhibition of PLK4 by this compound can lead to cell cycle arrest and apoptosis . At the cellular level, it has shown excellent antiproliferative activity against breast cancer cells .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-(pyrimidin-2-ylsulfanyl)butan-1-amine in lab experiments is its high solubility in aqueous solutions. This makes it an ideal choice for many experiments, as it is easy to work with and can be used in a variety of applications. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation.

However, there are some limitations to using this compound in lab experiments. For example, the compound can be toxic to cells and tissues at high concentrations, so it must be used with caution. Additionally, this compound can be difficult to synthesize, as it requires the use of hazardous chemicals and reaction conditions.

Zukünftige Richtungen

Due to its unique properties, 4-(pyrimidin-2-ylsulfanyl)butan-1-amine has the potential to be used in a variety of applications. One potential future direction for this compound is its use in drug development. This compound has already been studied for its potential use as an anti-cancer agent, and further research could lead to the development of novel drugs for the treatment of cancer and other diseases. Additionally, this compound could be used as an intermediate in the synthesis of other compounds, such as 4-thiouracil and 4-thiothymine. Finally, this compound could be used in the development of new imaging technologies, such as magnetic resonance imaging (MRI) and positron emission tomography (PET).

Synthesemethoden

4-(pyrimidin-2-ylsulfanyl)butan-1-amine can be synthesized from the reaction of 4-chloropyrimidine and thiobutyl bromide in the presence of a base catalyst. This reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and is typically conducted at a temperature of around 80°C. The reaction produces a mixture of this compound and 4-chloropyrimidine, which can be separated by column chromatography.

Eigenschaften

IUPAC Name |

4-pyrimidin-2-ylsulfanylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-4-1-2-7-12-8-10-5-3-6-11-8/h3,5-6H,1-2,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPJHLGVAOMBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B6603848.png)

![N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B6603876.png)

![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)